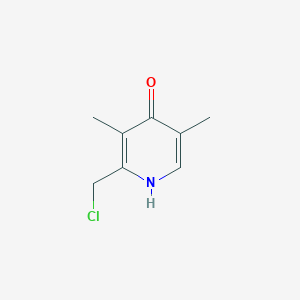
2-氯甲基-3,5-二甲基吡啶-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring. The specific structure of this compound includes chloromethyl and dimethyl groups attached to the pyridine ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, the synthesis of 1-methyl-2-pyridones from 2-chloromethylpyridines involves a sequence of reactions starting with the reaction of 2-chloromethylpyridine with pyridine to give corresponding pyridinium chlorides, followed by heating with dimethyl sulfate to yield pyridinium salts, and finally treatment with aqueous alkali to produce 1-methyl-2-pyridones . Another study describes the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, through a modified synthesis involving N-oxidation, one-pot synthesis, oxidation, and chlorination steps . Additionally, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride has been reported, starting from 2,3,5-trimethylpyridine and involving steps such as N-oxidation, nitration, methoxylation, acylation, hydrolysis, and chlorination .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often determined using crystallography. For example, the crystal structure of 3,5-dicyano-2,6-dimethyl-4-(3-chlorophenyl)-1,4-dihydropyridine shows a layered arrangement when viewed along a certain axis, with an intermolecular hydrogen bond observed in the structure . Similarly, the crystal structures of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives have been reported, revealing weak hydrogen-bonding interactions and specific crystallization patterns .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the substituents on the ring. For instance, the chlorination of substituted 2,4-dimethylphenols has been studied, showing that the reaction conditions and the nature of the substituents can lead to different products, with chlorination yielding predominantly corresponding chlorocyclohexa-2,5-dienones under certain conditions . The chemical reactions involving pyridine derivatives can be complex and are often tailored to produce specific intermediates or end products for pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as 2-chloromethyl-3,5-dimethylpyridin-4-ol, are influenced by their molecular structure. These properties can include phase transitions, vibrations, and methyl group tunneling, as observed in the study of dimethyl-2,2'-bipyridyl complexes with chloranilic acid . The synthesis process can also be optimized to improve the yield and purity of the compounds, as seen in the synthesis of 4-chloro-2,3-dimethylpyridine-N-oxide and the improvement on the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine using a selective chlorinating reagent .
科学研究应用
合成技术和产率改进2-氯甲基-3,5-二甲基吡啶-4-醇及其衍生物已通过各种方法合成,突出了化学合成过程中的选择性和产率改进。例如,使用POCl3/CH2Cl2/Et3N体系合成了2-氯甲基-4-甲氧基-3,5-二甲基吡啶,展示了高度选择性的氯化试剂,并通过NMR和IR技术确认了结构 (Xia Liang, 2007)。此外,报道了从2,3-二甲基吡啶合成4-氯-2,3-二甲基吡啶-N-氧化物的合成改进,重点放在氧化、硝化和氯化反应上,实现了高总产率 (Feng Xiao-liang, 2006)。
金属配合物形成和催化研究已深入探讨金属配合物的形成及其催化活性。例如,非对称(吡唑甲基)吡啶金属配合物被研究作为乙烯寡聚反应的催化剂,强调了溶剂和共催化剂在产物分布中的作用 (George S. Nyamato et al., 2014)。这项研究为2-氯甲基-3,5-二甲基吡啶-4-醇在催化和配合物形成中的化学行为和潜在应用提供了见解。
晶体结构和超分子排列研究还专注于涉及2-氯甲基-3,5-二甲基吡啶-4-醇衍生物的晶体结构和超分子排列。一个值得注意的例子是通过3-(2-氨基-6-氯吡咯啉-4-基)-1,1-二甲基丙-2-炔-1-醇单水合物及相关化合物构建的超分子结构的研究,突出了极化的分子电子结构以及氢键在分子排列中的作用 (Yuan Cheng et al., 2011)。
绿色化学和环境考虑在合成2-氯甲基-3,5-二甲基吡啶-4-醇衍生物中采用绿色化学原则的努力是值得注意的。例如,对2-氯甲基-4-甲磺酰基-3-甲基吡啶的改良合成,这是Dexlansoprazole合成中的中间体,侧重于减少废物和改善原子经济性,展示了对环境友好化学过程的承诺 (Rohidas Gilbile et al., 2017)。
属性
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPGXVIDGBHLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-3,5-dimethylpyridin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

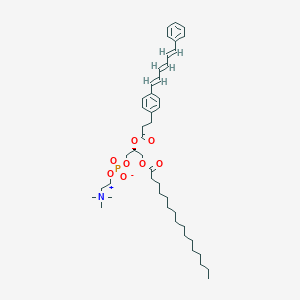
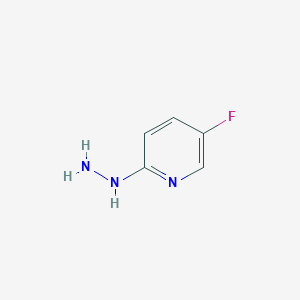
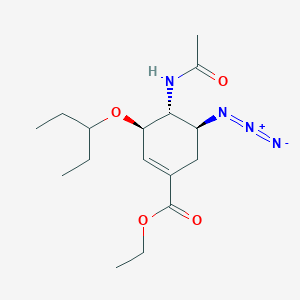
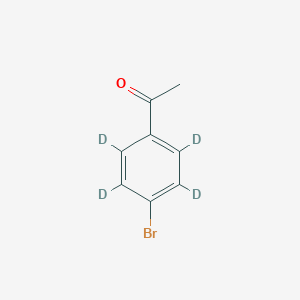
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
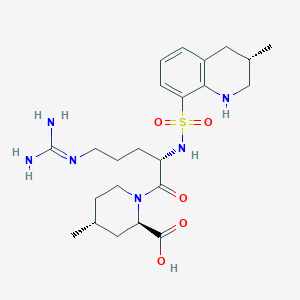

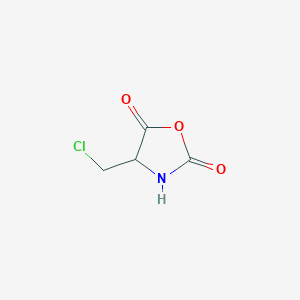
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
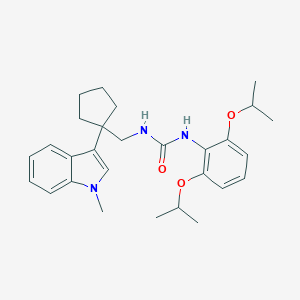
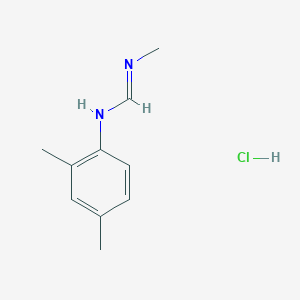
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)